4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid
Overview
Description
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is an organic compound that features both nitro and anilino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid typically involves multiple steps. One common route starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions to introduce the oxobutanoic acid moiety. The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions . Subsequent steps may involve acylation and other functional group transformations to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various carboxylic acids or ketones .
Scientific Research Applications
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the anilino group can participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid.
4-Nitroaniline: Another nitroaniline derivative with different substitution patterns and properties.
2-Nitroaniline: Similar in structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its specific structure enables it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPDWIOCULTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.